

# Venglustat in Clinical Trials: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the dosage, administration, and experimental protocols of **Venglustat** as investigated in various clinical trials. **Venglustat** is an orally administered small molecule inhibitor of glucosylceramide synthase (GCS), a key enzyme in the synthesis of most glycosphingolipids.[1][2] By reducing the production of glucosylceramide (GL-1), **Venglustat** aims to decrease the accumulation of downstream glycosphingolipids implicated in the pathophysiology of several lysosomal storage disorders and other diseases.[3][4]

### I. Quantitative Data Summary

The following tables provide a structured summary of **Venglustat** dosage and administration across various clinical trials, categorized by disease indication.

## Table 1: Venglustat Dosage and Administration in Fabry Disease Clinical Trials



| Trial<br>Identifier                                      | Phase | Dosage | Formulat<br>ion  | Administ<br>ration<br>Schedul<br>e | Patient<br>Populati<br>on                                       | Treatme<br>nt<br>Duration        | Status<br>(as of<br>late<br>2025) |
|----------------------------------------------------------|-------|--------|------------------|------------------------------------|-----------------------------------------------------------------|----------------------------------|-----------------------------------|
| NCT0222<br>8460                                          | 2a    | 15 mg  | Oral<br>capsules | Once<br>daily                      | treatment -naïve adult males with classic Fabry disease. [5][6] | 26 weeks                         | Complete<br>d                     |
| NCT0248<br>9344<br>(Extensio<br>n of<br>NCT0222<br>8460) | 2a    | 15 mg  | Oral<br>capsules | Once<br>daily                      | 8 patients who complete d NCT0222 8460.[5]                      | Up to 2.5<br>additional<br>years | Complete<br>d                     |



| NCT0520<br>6773<br>(PERIDO<br>T) | 3 | 15 mg            | Oral<br>tablets | Once<br>daily | Approxim ately 114 treatment -naïve or untreated (for at least 6 months) patients aged 16 and older with Fabry disease. [7][8] | 1 year (doubleblind), with an optional 12-month openlabel extension .[8][9] | Recruitin<br>g |
|----------------------------------|---|------------------|-----------------|---------------|--------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------|----------------|
| NCT0528<br>0548<br>(CARAT)       | 3 | Not<br>specified | Oral<br>tablets | Once<br>daily | Approxim ately 90 adults (18-65 years) with Fabry disease and left ventricula r hypertrop hy.[7]                               | 1.5 years, with a long-term extension of up to nearly 3 years.[7]           | Recruitin<br>g |

Table 2: Venglustat Dosage and Administration in Gaucher Disease Clinical Trials



| Trial<br>Identifier                | Phase | Dosage           | Formulat<br>ion | Administ<br>ration<br>Schedul<br>e          | Patient<br>Populati<br>on                                                                                                                      | Treatme<br>nt<br>Duration                                         | Status (as of late 2025)     |
|------------------------------------|-------|------------------|-----------------|---------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------|------------------------------|
| NCT0284<br>3035<br>(LEAP)          | 2     | 15 mg            | Oral            | Once daily (in combinati on with Cerezym e) | Adult patients with Gaucher Disease Type 3. [10][11]                                                                                           | 1 year,<br>with an<br>ongoing<br>long-term<br>extension<br>.[10]  | Active,<br>not<br>recruiting |
| NCT0522<br>2906<br>(LEAP2M<br>ONO) | 3     | Not<br>specified | Oral<br>tablets | Once<br>daily                               | Adult and pediatric patients (≥12 years) with Gaucher Disease Type 3 treated with Enzyme Replace ment Therapy (ERT) for at least 3 years. [12] | 52 weeks (double-blind), followed by an open-label extension .[5] | Recruitin<br>g               |

Table 3: Venglustat Dosage and Administration in Parkinson's Disease (GBA-PD) Clinical Trials



| Trial<br>Identifier                           | Phase | Dosage                                                  | Formulat<br>ion | Administ<br>ration<br>Schedul<br>e | Patient<br>Populati<br>on                                                    | Treatme<br>nt<br>Duration                                  | Status<br>(as of<br>late<br>2025) |
|-----------------------------------------------|-------|---------------------------------------------------------|-----------------|------------------------------------|------------------------------------------------------------------------------|------------------------------------------------------------|-----------------------------------|
| NCT0290<br>6020<br>(MOVES-<br>PD) -<br>Part 1 | 2     | 4 mg, 8<br>mg, and<br>15 mg<br>(dose<br>escalatio<br>n) | Oral            | Once<br>daily                      | patients with early- stage Parkinso n's disease and a GBA mutation. [13][14] | Up to 36 weeks (52 weeks for Japanes e participa nts).[14] | Complete<br>d                     |
| NCT0290<br>6020<br>(MOVES-<br>PD) -<br>Part 2 | 2     | 15 mg                                                   | Oral            | Once<br>daily                      | patients with early- stage Parkinso n's disease and a GBA1 mutation. [15]    | 52<br>weeks,<br>with a 2-<br>year<br>follow-up.<br>[4]     | Terminat<br>ed                    |

Table 4: Venglustat Dosage and Administration in Autosomal Dominant Polycystic Kidney Disease (ADPKD) Clinical Trials



| Trial<br>Identifier                              | Phase | Dosage            | Formulat<br>ion  | Administ ration Schedul e | Patient<br>Populati<br>on                            | Treatme<br>nt<br>Duration | Status (as of late 2025) |
|--------------------------------------------------|-------|-------------------|------------------|---------------------------|------------------------------------------------------|---------------------------|--------------------------|
| NCT0352<br>3728<br>(STAGE<br>D-PKD) -<br>Stage 1 | 2/3   | 8 mg and<br>15 mg | Oral<br>capsules | Once<br>daily             | 236 adults with rapidly progressi ng ADPKD. [15][16] | 18<br>months              | Terminat<br>ed           |
| NCT0352<br>3728<br>(STAGE<br>D-PKD) -<br>Stage 2 | 2/3   | 15 mg             | Oral<br>capsules | Once<br>daily             | adults with rapidly progressi ng ADPKD. [15][16]     | 24<br>months              | Terminat<br>ed           |

## **II. Signaling Pathway and Mechanism of Action**

**Venglustat** acts by inhibiting glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the synthesis of most glycosphingolipids. This "substrate reduction" approach is designed to decrease the production of glucosylceramide (GL-1), thereby reducing the accumulation of downstream metabolites that are pathogenic in various lysosomal storage diseases.





Click to download full resolution via product page

Caption: Glycosphingolipid synthesis pathway and the inhibitory action of **Venglustat**.

## **III. Experimental Protocols**

The following sections detail the methodologies for key clinical trials investigating **Venglustat**.

### A. Fabry Disease: Phase 2a Study (NCT02228460)

This open-label, single-arm study aimed to assess the safety, pharmacodynamics, pharmacokinetics, and exploratory efficacy of **Venglustat** in treatment-naïve adult male patients with classic Fabry disease.[5]

- 1. Patient Population:
- Inclusion Criteria:
  - Male, 18-37 years of age.[5]
  - Confirmed diagnosis of classic Fabry disease.[5]
  - Treatment-naïve.[5]
- Exclusion Criteria:



- Prior enzyme replacement therapy or other Fabry-specific treatment.
- 2. Study Design and Intervention:
- Dosage and Administration: 15 mg of Venglustat administered orally as capsules once daily.
   [7]
- Treatment Duration: 26 weeks.[5]
- Extension Study (NCT02489344): Eligible patients could continue treatment for up to an additional 2.5 years.[7]
- 3. Key Assessments:
- Primary Endpoint: Change from baseline in globotriaosylceramide (Gb3) accumulation in skin cells at 6 months, evaluated on a severity rating scale (0-3) by a pathologist.[7]
- Secondary Endpoints:
  - Safety and tolerability.
  - Pharmacokinetics of Venglustat.
  - Pharmacodynamic markers, including plasma levels of GL-1, Gb3, and globotriaosylsphingosine (lyso-Gb3).[13]
- Methodology for Gb3 Assessment: Skin biopsies were taken at baseline and at specified follow-up times for histological and electron microscopy analysis to quantify Gb3 inclusions.
   [5]

# B. Gaucher Disease Type 3: Phase 3 Study (LEAP2MONO - NCT05222906)

This is a randomized, double-blind, double-dummy, active-comparator study to evaluate the efficacy and safety of **Venglustat** compared to Cerezyme (imiglucerase) in patients with Gaucher Disease Type 3 (GD3).[5]

1. Patient Population:



- Inclusion Criteria:
  - Adults and adolescents (≥12 years of age).
  - Confirmed diagnosis of GD3.
  - Treated with Enzyme Replacement Therapy (ERT) for at least 3 years.
  - Presence of gaze palsy.[12]
  - Modified Scale for the Assessment and Rating of Ataxia (SARA) score of 1 or above.
- Exclusion Criteria:
  - Major organ transplant.
  - Progressive myoclonic epilepsy.
  - Use of strong or moderate inducers or inhibitors of CYP3A.
- 2. Study Design and Intervention:
- Randomization: Patients are randomized to receive either:
  - Oral Venglustat once daily and a placebo infusion every two weeks.
  - Intravenous Cerezyme (imiglucerase) infusion every two weeks and an oral placebo once daily.[5]
- Treatment Duration: 52 weeks, followed by an open-label extension where all participants may receive Venglustat.[5][12]
- 3. Key Assessments:
- Co-Primary Endpoints:
  - Change from baseline in the modified SARA total score at week 52.[5]



- Change from baseline in the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) total scale index score at week 52.[5]
- Secondary Endpoints:
  - Changes in spleen and liver volume.[5]
  - Changes in hemoglobin levels and platelet count.[5]
  - Safety and tolerability.[5]

# C. Parkinson's Disease with GBA Mutation: Phase 2 Study (MOVES-PD - NCT02906020)

This two-part, randomized, double-blind, placebo-controlled study was designed to assess the safety, efficacy, and pharmacodynamics of **Venglustat** in patients with early-stage Parkinson's disease and a GBA gene mutation.[13]

- 1. Patient Population:
- Inclusion Criteria:
  - Adults aged 18-80 years.[14]
  - Diagnosis of Parkinson's disease.[14]
  - Heterozygous for a GBA mutation associated with PD.
  - Hoehn and Yahr stage ≤2 at baseline.
- Exclusion Criteria:
  - Montreal Cognitive Assessment (MoCA) score < 20.[14]</li>
  - History of deep brain stimulation.[14]
- 2. Study Design and Intervention:
- Part 1 (Dose Escalation):



- Sequential cohorts received 4 mg, 8 mg, or 15 mg of oral Venglustat or placebo once daily for 4 weeks.[13]
- · Part 2 (Efficacy):
  - Patients were randomized to receive 15 mg of oral Venglustat or placebo once daily for
     52 weeks.[15]
- 3. Key Assessments:
- Primary Endpoints:
  - Part 1: Safety and tolerability of Venglustat.[13]
  - Part 2: Efficacy as measured by the change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II and III combined score.[15]
- Secondary and Exploratory Endpoints:
  - Pharmacokinetics of Venglustat in plasma and cerebrospinal fluid (CSF).[13]
  - Pharmacodynamic response measured by glucosylceramide (GL-1) levels in plasma and CSF.[13]

## IV. Experimental Workflow

The following diagram illustrates a generalized workflow for a patient participating in a randomized, placebo-controlled clinical trial of **Venglustat**.





Click to download full resolution via product page

Caption: Generalized workflow for a **Venglustat** clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. venglustat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. The STAGED-PKD 2-Stage Adaptive Study With a Patient Enrichment Strategy and Treatment Effect Modeling for Improved Study Design Efficiency in Patients With ADPKD -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term Treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD) With Venglustat [ctv.veeva.com]
- 4. rarediseases.sanofimedical.com [rarediseases.sanofimedical.com]
- 5. Venglustat, an orally administered glucosylceramide synthase inhibitor: Assessment over 3 years in adult males with classic Fabry disease in an open-label phase 2 study and its extension study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. neurology.org [neurology.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. io.nihr.ac.uk [io.nihr.ac.uk]
- 11. ichgcp.net [ichgcp.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. fabrydiseasenews.com [fabrydiseasenews.com]
- 14. Venglustat, a Novel Glucosylceramide Synthase Inhibitor, in Patients at Risk of Rapidly Progressing ADPKD: Primary Results of a Double-Blind, Placebo-Controlled, Phase 2/3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Study to Evaluate the Effect of Venglustat Tablets on Neuropathic and Abdominal Pain in Male and Female Participants ≥16 Years of Age With Fabry Disease | Clinical Research Trial Listing [centerwatch.com]



- 16. Trial Detail [portugalclinicaltrials.com]
- To cite this document: BenchChem. [Venglustat in Clinical Trials: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608041#venglustat-dosage-and-administration-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com